molecular formula C19H29BrN2O2 B12438593 1-Boc-3-([2-(4-bromo-phenyl)-ethylamino]-methyl)-piperidine CAS No. 887587-34-0

1-Boc-3-([2-(4-bromo-phenyl)-ethylamino]-methyl)-piperidine

Cat. No.: B12438593
CAS No.: 887587-34-0
M. Wt: 397.3 g/mol
InChI Key: HBFMRIMVTMFVLR-UHFFFAOYSA-N
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Description

1-Boc-3-([2-(4-bromo-phenyl)-ethylamino]-methyl)-piperidine is a complex organic compound that features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group, a bromophenyl group, and an ethylamino-methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Boc-3-([2-(4-bromo-phenyl)-ethylamino]-methyl)-piperidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the nitrogen atom in the piperidine ring. This is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Attachment of the Bromophenyl Group: The bromophenyl group is introduced through a nucleophilic substitution reaction, often using a bromophenyl halide and a suitable nucleophile.

    Addition of the Ethylamino-Methyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-Boc-3-([2-(4-bromo-phenyl)-ethylamino]-methyl)-piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Boc-3-([2-(4-bromo-phenyl)-ethylamino]-methyl)-piperidine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Boc-3-([2-(4-bromo-phenyl)-ethylamino]-methyl)-piperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-Boc-4-(3-ethoxycarbonyl)phenyl piperazine: Similar structure with an ethoxycarbonyl group instead of the ethylamino-methyl group.

    4-Boc-1-(6-bromo-2-pyridyl)piperazine: Contains a bromopyridyl group instead of the bromophenyl group.

    3-Bromomethylphenylboronic acid pinacol ester: Features a boronic acid ester group instead of the piperidine ring.

Uniqueness

1-Boc-3-([2-(4-bromo-phenyl)-ethylamino]-methyl)-piperidine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

887587-34-0

Molecular Formula

C19H29BrN2O2

Molecular Weight

397.3 g/mol

IUPAC Name

tert-butyl 3-[[2-(4-bromophenyl)ethylamino]methyl]piperidine-1-carboxylate

InChI

InChI=1S/C19H29BrN2O2/c1-19(2,3)24-18(23)22-12-4-5-16(14-22)13-21-11-10-15-6-8-17(20)9-7-15/h6-9,16,21H,4-5,10-14H2,1-3H3

InChI Key

HBFMRIMVTMFVLR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CNCCC2=CC=C(C=C2)Br

Origin of Product

United States

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